molecular formula C26H23NO4 B2938471 6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 866588-33-2

6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2938471
CAS No.: 866588-33-2
M. Wt: 413.473
InChI Key: GNXKJTFYMHRKTG-UHFFFAOYSA-N
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Description

This high-purity small molecule, 6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one, is a synthetically derived quinolin-4-one derivative offered for biochemical research. Compounds based on the quinolin-4-one scaffold are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The specific substitution pattern of this molecule, featuring methoxy groups and a benzoyl moiety, suggests potential for researchers investigating novel modulators of cellular signaling pathways or enzyme function. Its structural framework is often explored in the development of probes for oncology, neuroscience, and inflammatory disease research. This product is intended for laboratory research purposes by qualified professionals and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO4/c1-17-8-10-18(11-9-17)25(28)22-16-27(15-19-6-4-5-7-24(19)31-3)23-13-12-20(30-2)14-21(23)26(22)29/h4-14,16H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXKJTFYMHRKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one typically involves multistep reactions. One common approach is the Friedel-Crafts acylation followed by a series of reduction and substitution reactions . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to increase efficiency and reduce costs. The use of advanced purification techniques, such as chromatography, is also essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert specific functional groups to their reduced forms.

    Substitution: Commonly involves replacing one functional group with another.

Common Reagents and Conditions

The reactions typically involve reagents such as sodium borohydride for reduction, and various oxidizing agents for oxidation . Substitution reactions may require specific catalysts and solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Comparison

Compound Name (Core: Quinolin-4-One) Position 1 Substituent Position 3 Substituent Position 6 Substituent Key Structural Differences
Target Compound 2-Methoxyphenylmethyl 4-Methylbenzoyl Methoxy Reference compound.
: 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one 4-Methoxyphenylmethyl 4-Ethoxybenzenesulfonyl Methoxy - Position 1 : Para-methoxy (vs. ortho-methoxy) increases steric accessibility.
- Position 3 : Sulfonyl group (strong electron-withdrawing) vs. benzoyl. Likely lower solubility due to sulfonyl polarity .
: 6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Methoxyphenylmethyl 4-Fluorobenzoyl Ethoxy - Position 1 : Para-methoxy (vs. ortho-methoxy).
- Position 3 : Fluorobenzoyl (electron-withdrawing) vs. methylbenzoyl.
- Position 6 : Ethoxy (bulkier than methoxy) may reduce metabolic stability .
: 6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one 2-Fluorophenylmethyl 4-Methoxybenzoyl Fluoro - Position 1 : Fluorine (electron-withdrawing) vs. methoxy.
- Position 3 : Methoxybenzoyl (electron-donating) vs. methylbenzoyl.
- Position 6 : Fluoro (polar, electronegative) alters electronic properties .

Key Comparative Insights

Position 1 Substituents: The target’s 2-methoxyphenylmethyl group introduces steric hindrance compared to para-substituted analogs (e.g., and ). This may reduce binding affinity in receptor pockets requiring planar interactions .

Position 3 Substituents: 4-Methylbenzoyl (target) provides weak electron donation via methyl hyperconjugation, contrasting with sulfonyl () or fluorobenzoyl () groups. Sulfonyl derivatives are more polar but may exhibit lower bioavailability . Methoxybenzoyl () is strongly electron-donating, which could enhance resonance stabilization of the quinolinone core .

Position 6 Substituents :

  • Methoxy (target) balances solubility and steric effects. Ethoxy () increases hydrophobicity, while fluoro () enhances electronegativity and polarity .

Table 2: Hypothetical Physicochemical Properties

Property Target Compound Compound Compound Compound
Molecular Weight ~423 g/mol (calculated) ~481 g/mol ~437 g/mol ~405 g/mol
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 (sulfonyl reduces lipophilicity) ~3.9 (ethoxy increases lipophilicity) ~3.1 (fluoro increases polarity)
Melting Point Not reported Not reported Not reported Not reported

Research Implications

  • Synthetic Routes : The target compound may be synthesized via Pd-catalyzed cross-coupling (as in ), using 2-methoxyphenylboronic acid and 4-methylbenzoyl chloride .
  • The target’s methylbenzoyl group may favor hydrophobic interactions in enzyme binding pockets.

Limitations

  • No direct pharmacological or crystallographic data for the target compound are provided in the evidence.
  • Comparisons rely on structural extrapolation and substituent chemistry rather than experimental results.

Biological Activity

The compound 6-methoxy-1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one (often abbreviated as 6-MMQ) is a complex organic molecule belonging to the class of quinolinones. Its potential biological activities have garnered interest in various fields such as medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of 6-MMQ, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Structure

The molecular formula of 6-MMQ is C25H25N1O4C_{25}H_{25}N_{1}O_{4} with a molecular weight of approximately 413.5 g/mol. The structure features several functional groups that may contribute to its biological activity:

  • Methoxy groups : These may enhance lipophilicity and influence metabolic stability.
  • Quinoline core : Known for various biological activities, including antimalarial and anticancer properties.
  • Benzoyl moiety : Often associated with anti-inflammatory and analgesic effects.

Physical Properties

PropertyValue
Molecular Weight413.5 g/mol
Rotatable Bonds6
Exact Mass413.1627 g/mol

The biological activity of 6-MMQ is hypothesized to involve multiple mechanisms:

  • Target Interaction : The compound likely interacts with specific proteins or enzymes through both covalent and non-covalent bonds, altering their function.
  • Modulation of Biochemical Pathways : It may affect various signaling pathways, potentially leading to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses .

Pharmacokinetics

Pharmacokinetic properties are crucial for understanding the bioavailability and therapeutic potential of any compound. For 6-MMQ:

  • Solubility and Permeability : The presence of methoxy and benzoyl groups may enhance solubility in biological fluids, facilitating absorption.
  • Metabolic Stability : The compound's structure suggests it might undergo metabolic transformations that could affect its efficacy and safety profile .

Anticancer Activity

A study investigated the anticancer effects of 6-MMQ on various cancer cell lines. The results indicated significant cytotoxicity against:

  • HeLa Cells : Inhibition of cell proliferation was noted with an IC50 value indicating potent activity.
  • MCF-7 Cells : Induced apoptosis was observed, suggesting a mechanism involving programmed cell death.

Anti-inflammatory Effects

Research has shown that compounds similar to 6-MMQ exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Preliminary data suggest that 6-MMQ may also possess this activity, potentially reducing inflammation in models of arthritis or other inflammatory diseases.

Antimicrobial Activity

Preliminary screening against bacterial strains revealed that 6-MMQ exhibits moderate antimicrobial properties, particularly against Gram-positive bacteria. This suggests potential applications in treating infections caused by resistant strains.

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